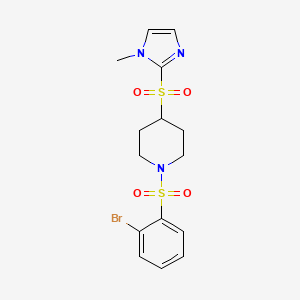

1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

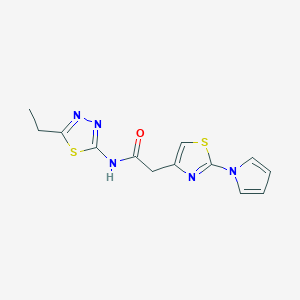

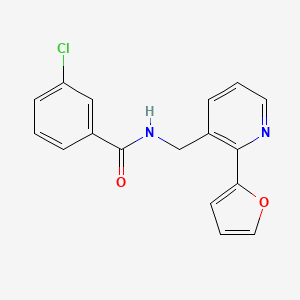

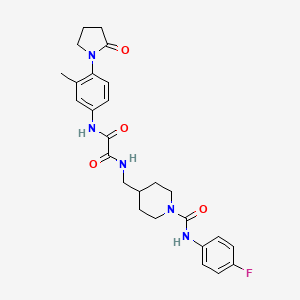

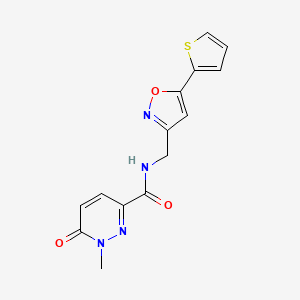

The compound of interest belongs to a class of chemicals that are researched for their potential biological activities and applications in various fields, excluding drug usage and dosage or side effects. Compounds with similar structural features, including sulfonamide and piperidine moieties, have been explored for their synthesis, structural analysis, and potential as bioactive molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of intermediate structures such as esters, hydrazides, and oxadiazole thiols, leading to the final product through reactions with appropriate sulfonyl chloride and piperidine derivatives in the presence of bases like sodium hydride and solvents such as N,N-dimethylformamide (DMF) (H. Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction studies can further confirm the structure, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products depending on the reactants and conditions. For instance, reactions with secondary amines can produce sulfamidotriazobenzenes or N-sulfonylbenzotriazoles, highlighting the versatility and reactivity of the sulfonyl and piperidine groups (A. Katritzky et al., 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

- Synthesis and Biological Activities : This compound is part of a class of 1,3,4-oxadiazole bearing compounds, known for their significant biological activities. For instance, a study by (Khalid et al., 2016) involved the synthesis of similar compounds. These were then tested for their inhibitory effect against the butyrylcholinesterase (BChE) enzyme, indicating potential applications in treating diseases where BChE is a key factor.

Anticancer Research

- Potential Anticancer Applications : Another research area focuses on the anticancer potential of these compounds. A study by (Rehman et al., 2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating significant anticancer effects. This suggests that derivatives of 1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine could have therapeutic applications in cancer treatment.

Antimicrobial Research

- Antimicrobial Potential : The compound's derivatives have been researched for their antimicrobial properties. A study by (Vinaya et al., 2009) synthesized derivatives and evaluated their efficacy against various pathogens, showing significant antimicrobial activities. This opens avenues for the development of new antimicrobial agents.

Neurological Disease Research

- Applications in Alzheimer’s Disease : There's ongoing research into the use of these compounds for treating neurological diseases like Alzheimer's. A study by (Rehman et al., 2018) focused on synthesizing N-substituted derivatives to find new drug candidates for Alzheimer’s disease, with some compounds showing promising acetyl cholinesterase (AChE) enzyme inhibition.

Future Directions

properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O4S2/c1-18-11-8-17-15(18)24(20,21)12-6-9-19(10-7-12)25(22,23)14-5-3-2-4-13(14)16/h2-5,8,11-12H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCQNRHXOBDWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)